molecular formula C5H5N5 B2678596 [1,2,4]Triazolo[1,5-a]pyrazin-8-amine CAS No. 55366-18-2

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine

Cat. No.: B2678596
CAS No.: 55366-18-2
M. Wt: 135.13
InChI Key: ZALQQELQKOORNX-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of triazolopyrazines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for the development of new pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine can be achieved through various methods. One common approach involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives. This method is mild and convenient, allowing for the easy synthesis of the target compound . Another method involves the use of microwave irradiation, which provides a catalyst-free and eco-friendly approach to synthesizing triazolopyrazines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis is particularly advantageous in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazolopyrazines .

Scientific Research Applications

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase (PDE) enzymes, which play a role in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[1,5-a]pyrimidine: Another triazolopyrazine derivative with similar biological activities.

    [1,2,4]Triazolo[4,3-a]pyrazine:

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to interact with multiple molecular targets makes it a versatile compound for drug development and other applications .

Biological Activity

[1,2,4]Triazolo[1,5-a]pyrazin-8-amine is a compound belonging to the class of triazole derivatives, which have garnered interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-tumor properties and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that may include cyclization processes using various reagents. The characterization of synthesized compounds is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their structures.

Anti-tumor Activity

Research indicates that derivatives of [1,2,4]triazolo compounds exhibit significant anti-tumor activity. For instance:

  • A study demonstrated that certain triazolo derivatives showed potent inhibitory effects on various cancer cell lines. The compound with the highest activity exhibited IC50 values of 12.3 μM against Bel-7402 and 6.1 μM against HT-1080 cell lines .
  • Another investigation highlighted the potential of [1,2,4]triazolo[4,3-a]pyrazine derivatives as c-Met kinase inhibitors, with one compound showing an IC50 value of 0.83 μM against A549 cells and significant inhibition at the nanomolar level against c-Met kinase .

The mechanisms underlying the anti-tumor effects of [1,2,4]triazolo compounds often involve:

  • Inhibition of receptor tyrosine kinases (RTKs), such as AXL and c-Met.
  • Induction of apoptosis in cancer cells through various pathways including cell cycle arrest and apoptosis signaling cascades.

Study 1: Anti-cancer Efficacy

In a study evaluating the anti-cancer efficacy of various triazolo derivatives:

  • Compound 22i was identified as having excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines.
  • The study reported IC50 values of 0.83 ± 0.07 μM for A549 cells and 0.15 ± 0.08 μM for MCF-7 cells, indicating its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

Another research focused on the mechanistic insights into how these compounds exert their effects:

  • The study used fluorescence staining and Western blotting to show that certain triazolo derivatives could induce late apoptosis in A549 cells while inhibiting c-Met signaling pathways .

Data Tables

CompoundCell LineIC50 (μM)Mechanism
Compound 19Bel-740212.3Anti-tumor
Compound 19HT-10806.1Anti-tumor
Compound 22iA5490.83 ± 0.07c-Met inhibition
Compound 22iMCF-70.15 ± 0.08c-Met inhibition
Compound 17lA5490.98 ± 0.08Dual kinase inhibition

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALQQELQKOORNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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